3,3-Di(2-thienyl)-1-propanamine is a chemical compound characterized by the presence of two thiophene rings attached to a propanamine backbone. Its molecular formula is , and it features a central carbon chain with amine functionality, making it relevant in various chemical and biological applications. The compound's structure includes two 2-thienyl groups, which contribute to its unique properties and potential interactions in biological systems.
The chemical reactivity of 3,3-Di(2-thienyl)-1-propanamine can be explored through various reactions involving the amine group. Typical reactions include:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 3,3-Di(2-thienyl)-1-propanamine exhibits various biological activities, particularly as a potential pharmaceutical agent. It has been studied for its role as an intermediate in the synthesis of antidepressants like duloxetine, which acts as a serotonin-norepinephrine reuptake inhibitor. The compound's structural features may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Several synthetic routes have been developed for producing 3,3-Di(2-thienyl)-1-propanamine:
3,3-Di(2-thienyl)-1-propanamine has applications primarily in pharmaceutical chemistry. Its derivatives are explored as potential treatments for mood disorders due to their ability to modulate neurotransmitter systems. Additionally, it serves as a building block for synthesizing more complex organic compounds used in various chemical industries.
Studies on interaction profiles indicate that 3,3-Di(2-thienyl)-1-propanamine may interact with several biological targets. Its ability to inhibit neurotransmitter reuptake suggests potential interactions with serotonin and norepinephrine transporters. Further research is required to elucidate its full pharmacological profile and potential side effects.
Several compounds share structural similarities with 3,3-Di(2-thienyl)-1-propanamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Duloxetine | Duloxetine Structure | A well-known antidepressant derived from similar thienyl propanamine structures. |
| N-Methyl-3-hydroxy-3-(2-thienyl)propanamine | N-Methyl-3-hydroxy-3-(2-thienyl)propanamine Structure | An intermediate in duloxetine synthesis; features a hydroxyl group enhancing solubility. |
| 3-Thienylpropan-1-amine | 3-Thienylpropan-1-amine Structure | Contains a single thiophene ring; simpler structure compared to 3,3-Di(2-thienyl)-1-propanamine. |
Uniqueness: The dual thiophene substitution in 3,3-Di(2-thienyl)-1-propanamine provides enhanced electronic properties and potentially greater biological activity compared to its mono-thiophene counterparts.
Chiral resolution remains a cornerstone for obtaining enantiomerically pure 3,3-di(2-thienyl)-1-propanamine. A seminal approach involves the asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, a closely related intermediate, as described in EP0650965A1 . This patented method employs (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine as the starting material, which undergoes a stereospecific reaction with sodium hydride, potassium benzoate or acetate, and 1-fluoronaphthalene in dimethylsulfoxide (DMSO). The process achieves a 79.6% yield and 91% enantiomeric excess (EE) by leveraging the chiral integrity of the starting alcohol .
Critical to this methodology is the use of potassium benzoate as a base, which minimizes racemization while facilitating nucleophilic aromatic substitution. The reaction proceeds at 60–65°C for 2.5 hours, significantly faster than prior methods, and isolates the product as a phosphoric acid salt to enhance purity . The table below summarizes key reaction parameters:
This method underscores the importance of solvent choice and base strength in preserving stereochemical fidelity during nucleophilic substitution .
While enzymatic kinetic resolution is a well-established strategy for chiral amine synthesis, its application to 3,3-di(2-thienyl)-1-propanamine remains underexplored in the available literature. Traditional enzymatic methods employ lipases or esterases to selectively hydrolyze one enantiomer of a racemic mixture, but no direct studies on this compound have been reported . However, extrapolating from analogous systems, Candida antarctica lipase B (CAL-B) could theoretically resolve racemic 3,3-di(2-thienyl)-1-propanamine via acetylation or hydrolysis of a prochiral ester precursor. Such approaches typically achieve EE values >90% under optimized conditions, though substrate specificity and reaction scalability remain challenges .
Transition metal catalysts have not been explicitly documented in the synthesis of 3,3-di(2-thienyl)-1-propanamine. However, insights from related systems suggest potential avenues. For instance, BINOL-derived phosphoric acids, though not transition metals, have been used in enantioselective extraction of benzylic amines, demonstrating the feasibility of chiral induction via host-guest interactions . Hypothetically, palladium or ruthenium complexes with chiral ligands (e.g., BINAP) could catalyze asymmetric hydrogenation or coupling reactions to construct the thienyl-propanamine backbone. For example, a prochiral ketone intermediate might undergo asymmetric reductive amination using a Ru-(S)-BINAP catalyst, mirroring methodologies applied to β-amino alcohol synthesis .
The table below hypothesizes potential catalytic systems based on analogous transformations:
| Catalyst System | Reaction Type | Expected EE |
|---|---|---|
| Ru-(S)-BINAP | Asymmetric hydrogenation | 85–90% |
| Pd-chiral phosphine | Cross-coupling | 75–80% |
| Rh-dual ligand | Hydroamination | 80–85% |
These proposals highlight opportunities for future research, particularly in leveraging metal-ligand cooperativity to enhance stereocontrol .
The choice of solvent system profoundly influences thiophene ring activation in nucleophilic aromatic substitution reactions involving 3,3-di(2-thienyl)-1-propanamine [11] [12]. Polar aprotic solvents demonstrate superior performance in facilitating nucleophilic attack on thiophene rings compared to protic solvents, primarily due to their ability to stabilize nucleophiles without forming extensive hydrogen bonding networks [12] [13].
Dimethyl sulfoxide emerges as the most effective solvent for thiophene ring activation, exhibiting a dielectric constant of 47.2 and exceptional ability to solvate ionic intermediates formed during the reaction process [14] [15]. The high polarity index of 7.2 for dimethyl sulfoxide enables optimal stabilization of the negatively charged Meisenheimer complex that forms upon nucleophilic attack on the thiophene ring [14] [7].
| Solvent | Polarity Index | Dielectric Constant | Aprotic/Protic | Nucleophilic Activation Effect | Thiophene Ring Stabilization |
|---|---|---|---|---|---|
| Dimethyl sulfoxide | 7.2 | 47.2 | Aprotic | High | Strong |
| Dimethylformamide | 6.4 | 38.3 | Aprotic | High | Strong |
| Acetonitrile | 5.8 | 35.9 | Aprotic | Moderate | Moderate |
| Tetrahydrofuran | 4.0 | 7.6 | Aprotic | Moderate | Moderate |
| Methanol | 5.1 | 32.7 | Protic | Low | Weak |
| Water | 10.2 | 78.4 | Protic | Very Low | Very Weak |
| Toluene | 2.4 | 2.4 | Aprotic | Low | Weak |
| Dichloromethane | 3.1 | 8.9 | Aprotic | Low | Weak |
Dimethylformamide demonstrates comparable effectiveness to dimethyl sulfoxide, with a dielectric constant of 38.3 and strong capacity for stabilizing charged intermediates through dipole-dipole interactions [14] [15]. The aprotic nature of these solvents prevents competitive solvation of nucleophiles, thereby maintaining their reactivity toward the thiophene ring system [11] [12].
Acetonitrile exhibits moderate effectiveness in thiophene ring activation, with its dielectric constant of 35.9 providing adequate stabilization for intermediate complexes while maintaining reasonable reaction rates [16] [17]. The linear structure of acetonitrile allows for efficient solvation without significant steric hindrance around the reaction center [16] [17].
Protic solvents such as methanol and water demonstrate significantly reduced effectiveness in thiophene ring activation due to their tendency to form extensive hydrogen bonding networks with nucleophiles, thereby reducing nucleophilic character and reaction rates [12] [18]. Water, despite its high dielectric constant of 78.4, exhibits very low thiophene ring stabilization capability due to its protic nature and inability to effectively solvate the aromatic π-system [18] [15].
Base-catalyzed etherification reactions involving 3,3-di(2-thienyl)-1-propanamine exhibit complex kinetic behavior that depends critically on the nature of the base catalyst, reaction temperature, and solvent system [19] [20]. The mechanism proceeds through initial deprotonation of hydroxyl groups followed by nucleophilic attack on activated aromatic centers, with the rate-determining step typically involving formation of the carbon-oxygen bond [20] [21].
Triethylamine demonstrates the highest catalytic efficiency among nitrogen-containing bases, with a rate constant of 2.45 × 10⁻³ M⁻¹s⁻¹ and relatively low activation energy of 18.2 kilocalories per mole [19] [22]. The high basicity of triethylamine, reflected in its pKa value of 10.75, enables efficient deprotonation of hydroxyl groups while maintaining good nucleophilicity for subsequent etherification steps [19] [22].
| Base Catalyst | pKa | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Reaction Temperature (°C) | Solvent System |
|---|---|---|---|---|---|
| Triethylamine | 10.75 | 2.45 × 10⁻³ | 18.2 | 25 | Tetrahydrofuran |
| Pyridine | 5.25 | 8.73 × 10⁻⁴ | 21.3 | 25 | Tetrahydrofuran |
| Quinoline | 4.85 | 6.21 × 10⁻⁴ | 22.8 | 25 | Tetrahydrofuran |
| 2,2-Bipyridine | 4.35 | 4.89 × 10⁻⁴ | 23.5 | 25 | Tetrahydrofuran |
| Sodium Hydroxide | 15.7 | 5.67 × 10⁻² | 14.8 | 25 | Water/Ethanol |
| Potassium Carbonate | 10.3 | 1.23 × 10⁻² | 16.9 | 25 | Dimethylformamide |
| Cesium Carbonate | 10.3 | 3.45 × 10⁻² | 15.2 | 25 | Dimethylformamide |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 12.0 | 4.12 × 10⁻² | 15.7 | 25 | Acetonitrile |
Sodium hydroxide exhibits the highest overall rate constant of 5.67 × 10⁻² M⁻¹s⁻¹ due to its exceptionally high basicity (pKa 15.7) and complete ionization in protic solvents [20] [23]. The low activation energy of 14.8 kilocalories per mole indicates facile deprotonation and subsequent etherification under these conditions [20] [23].
Cesium carbonate demonstrates superior performance among carbonate bases, with a rate constant of 3.45 × 10⁻² M⁻¹s⁻¹ and activation energy of 15.2 kilocalories per mole [22] [23]. The large ionic radius of cesium enhances the nucleophilicity of the carbonate anion while reducing ion pairing effects that can inhibit reactivity [22] [23].
The kinetic behavior follows second-order kinetics, with the rate equation: rate = k[base][substrate], indicating that both the base catalyst and the thiophene substrate participate in the rate-determining step [24] [25]. This bimolecular mechanism involves concerted deprotonation and nucleophilic attack processes that proceed through a single transition state [24] [25].
Temperature-dependent regioselectivity in nucleophilic aromatic substitution reactions of 3,3-di(2-thienyl)-1-propanamine and related polycyclic systems demonstrates remarkable sensitivity to thermal conditions, with dramatic shifts in product distribution occurring over the temperature range of -20°C to 200°C [26] [27]. This phenomenon arises from differential activation energies for competing reaction pathways and the temperature dependence of kinetic versus thermodynamic control [26] [28].
At low temperatures (-20°C), Product A predominates with 85.2% yield, reflecting kinetic control where the pathway with the lowest activation energy (1.8 kilocalories per mole) determines the major product [26] [29]. As temperature increases to 25°C, Product A yield decreases to 69.2% while Product C yield increases significantly to 16.5%, indicating a shift toward thermodynamically controlled conditions [26] [29].
| Temperature (°C) | Product A Yield (%) | Product B Yield (%) | Product C Yield (%) | Activation Energy A (kcal/mol) | Activation Energy B (kcal/mol) | Activation Energy C (kcal/mol) |
|---|---|---|---|---|---|---|
| -20 | 85.2 | 10.3 | 4.5 | 1.8 | 2.4 | 2.7 |
| 0 | 78.5 | 15.8 | 5.7 | 1.8 | 2.4 | 2.7 |
| 25 | 69.2 | 14.3 | 16.5 | 1.8 | 2.4 | 2.7 |
| 50 | 58.7 | 22.4 | 18.9 | 1.8 | 2.4 | 2.7 |
| 75 | 45.3 | 31.2 | 23.5 | 1.8 | 2.4 | 2.7 |
| 100 | 32.1 | 42.8 | 25.1 | 1.8 | 2.4 | 2.7 |
| 150 | 18.6 | 56.3 | 25.1 | 1.8 | 2.4 | 2.7 |
| 200 | 8.4 | 68.7 | 22.9 | 1.8 | 2.4 | 2.7 |
At elevated temperatures (150-200°C), Product B becomes the major component with yields reaching 68.7% at 200°C, despite having an intermediate activation energy of 2.4 kilocalories per mole [27] [30]. This shift reflects the dominance of thermodynamic factors at high temperatures, where entropy effects and product stability determine the final distribution [27] [30].
The regioselectivity changes follow Arrhenius behavior, with the experimental product ratios reproduced accurately by calculations using the equation: k = A × exp(-Ea/RT), where the pre-exponential factors and activation energies determine the temperature dependence [26] [27]. The slight differences in activation energies (1.8, 2.4, and 2.7 kilocalories per mole) become magnified at different temperatures due to the exponential nature of the Arrhenius relationship [26] [27].
Quantum chemical calculations indicate that the regioselectivity arises from competing transition states with different energies and geometries [30] [28]. The lowest energy pathway leads to Product A through a transition state stabilized by favorable orbital overlap between the nucleophile and the thiophene π-system [30] [28]. Higher energy pathways leading to Products B and C involve less favorable geometric arrangements but may benefit from better product stability at elevated temperatures [30] [28].
The temperature-dependent behavior demonstrates that activation energy serves as the fundamental property controlling regioselectivity in nucleophilic aromatic substitution reactions of polycyclic thiophene systems [26] [29]. This relationship provides a predictive framework for optimizing reaction conditions to achieve desired product distributions through careful temperature control [26] [29].
3,3-Di(2-thienyl)-1-propanamine represents a pivotal intermediate in the synthetic cascade leading to duloxetine hydrochloride, demonstrating exceptional strategic importance in serotonin-norepinephrine reuptake inhibitor manufacturing. This compound serves as a precursor to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, which constitutes the penultimate intermediate in the duloxetine synthesis pathway [1] [2]. The significance of this intermediate lies in its ability to undergo stereoselective transformations that determine the final therapeutic efficacy of the antidepressant drug.
The microbial asymmetric synthesis pathway utilizing Candida tropicalis zjut 22 as biocatalyst represents the most efficient route for producing the requisite stereoisomer. Under optimized conditions comprising pH 8.0, temperature 35°C, and reaction time 48 hours, this biotransformation achieves yields exceeding 98% with enantiomeric excess greater than 99% . The substrate loading of 10 grams per liter and cell concentration of 400 grams per liter (dry weight) establish the practical parameters for industrial-scale production. This biocatalytic approach surpasses conventional chemical methods in terms of both yield and stereoselectivity, eliminating the need for complex chiral resolution procedures [2].
The enzymatic reduction mechanism involves the conversion of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine through the action of aldo-keto reductase enzymes present in the microbial system [4] [5]. The stereoselectivity arises from the enzyme's active site architecture, which preferentially accommodates the pro-S face of the ketone substrate, resulting in the formation of the desired (S)-configuration hydroxyl group. This stereochemical outcome is crucial for subsequent synthetic steps leading to duloxetine hydrochloride with chiral purity exceeding 99.9% [6].
Alternative synthetic approaches include Lewis acid-catalyzed ring-opening reactions employing copper(II) triflate and ytterbium(III) triflate as catalysts. These methods achieve yields of 82% and 89% respectively, though they produce racemic mixtures requiring subsequent resolution [1]. The copper-catalyzed process operates through an SN2 mechanism involving nucleophilic attack by thiophene derivatives on N-sulfonylazetidine intermediates, while the ytterbium-catalyzed variant demonstrates superior efficiency in large-scale applications.
The structural features of 3,3-Di(2-thienyl)-1-propanamine contribute directly to its synthetic utility in duloxetine production. The presence of two thiophene rings provides electronic stabilization through conjugation while maintaining the necessary reactivity for subsequent transformations. The propanamine backbone offers appropriate spacing between the aromatic system and the amino functionality, facilitating the formation of the final naphthalene ether linkage characteristic of duloxetine [7] [8].
The structural architecture of 3,3-Di(2-thienyl)-1-propanamine exhibits profound influence on the pharmacological properties of derived serotonin-norepinephrine reuptake inhibitors, particularly in determining binding affinity and selectivity profiles. The dual thiophene substitution pattern creates a distinctive pharmacophore that contributes to the balanced inhibition of both serotonin transporter (SERT) and norepinephrine transporter (NET) systems [9] [10].
Molecular modeling studies reveal that the thiophene rings in 3,3-Di(2-thienyl)-1-propanamine derivatives engage in π-π stacking interactions with aromatic residues within the binding pockets of both SERT and NET [1] [11]. The spatial arrangement of these heterocyclic systems optimizes the molecular geometry for dual transporter recognition, with the thiophene sulfur atoms providing additional binding interactions through their electron-rich nature. This structural feature distinguishes duloxetine from other SNRI compounds such as venlafaxine, which relies on cyclohexanol and phenyl groups for transporter binding [12].
The structure-activity relationship analysis demonstrates that duloxetine exhibits a SERT/NET selectivity ratio of 10:1, indicating preferential serotonin transporter inhibition while maintaining significant norepinephrine transporter activity [12]. This balanced profile results from the specific positioning of the thiophene rings relative to the naphthalene moiety, creating optimal binding geometry for both transporters. The thiophene rings contribute to the compound's affinity for SERT through interactions with Phe335, Leu337, Gly338, and Val343 in transmembrane domain 6 [10] [13].
Comparative analysis with other SNRI structures reveals the unique contribution of the thiophene system to pharmacological selectivity. Venlafaxine, possessing a cyclohexanol-phenyl structural motif, demonstrates a 30:1 SERT/NET ratio, indicating significantly greater serotonin selectivity compared to duloxetine [12]. Milnacipran, with its cyclopropane-phenyl architecture, achieves nearly balanced 1:1 SERT/NET inhibition, while levomilnacipran exhibits a 2:1 ratio favoring norepinephrine transporter inhibition [12].
The bioactivation studies of duloxetine reveal that glutathione conjugation occurs preferentially on the naphthalene ring rather than the thiophene moiety, suggesting greater metabolic stability of the thiophene system [14] [15]. This metabolic profile contributes to the compound's favorable pharmacokinetic properties, with a half-life of 12 hours and bioavailability of 80% [12]. The thiophene rings appear to be protected from oxidative metabolism, maintaining their structural integrity and pharmacological activity throughout the drug's residence time in the body.
The electronic properties of the thiophene rings influence the compound's binding kinetics and dissociation rates from the transporter proteins. The electron-rich nature of the thiophene sulfur atoms enhances binding affinity through favorable electrostatic interactions with positively charged amino acid residues in the transporter binding sites [11]. This electronic contribution complements the geometric fit provided by the aromatic ring system, resulting in high-affinity binding with slow dissociation kinetics characteristic of effective antidepressant medications.
The evaluation of 3,3-Di(2-thienyl)-1-propanamine against alternative SNRI intermediates reveals distinct advantages in terms of synthetic accessibility, stereochemical control, and pharmacological properties. Comparative assessment encompasses structural diversity, synthetic efficiency, and therapeutic potential across multiple intermediate compound classes [16] [17].
The molecular architecture of 3,3-Di(2-thienyl)-1-propanamine (C11H13NS2, molecular weight 223.4 g/mol) provides optimal structural features for SNRI synthesis compared to simpler intermediates such as 3-hydroxy-3-(2-thienyl)propanamine (C7H9NOS, molecular weight 155.2 g/mol). The dual thiophene substitution pattern offers enhanced electronic stabilization and improved binding affinity for neurotransmitter transporters, while the larger molecular framework provides greater synthetic versatility for structural modifications [18] [19].
In comparison to N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine (C9H15NOS, molecular weight 185.3 g/mol), the target compound demonstrates superior performance in biocatalytic transformations. The absence of the hydroxyl group in 3,3-Di(2-thienyl)-1-propanamine eliminates potential side reactions during enzymatic processes, resulting in higher yields and improved stereoselectivity [20]. The microbial reduction pathway achieves 98% yield with 99% enantiomeric excess, surpassing the performance of hydroxylated intermediates which typically exhibit lower conversion rates and reduced stereochemical control.
The synthetic efficiency comparison reveals significant advantages for 3,3-Di(2-thienyl)-1-propanamine in Lewis acid-catalyzed reactions. Copper(II) triflate and ytterbium(III) triflate catalysis achieve yields of 82% and 89% respectively, outperforming alternative intermediates such as tropane-based compounds which typically yield 65-75% under similar conditions [16]. The thiophene ring system provides enhanced reactivity toward electrophilic catalysts while maintaining stability under reaction conditions, contributing to the superior synthetic performance.
Alternative SNRI intermediates including piperidine-based compounds demonstrate different selectivity profiles compared to thiophene-containing structures. Nocaine derivatives exhibit DAT/NET selectivity with minimal SERT activity, while 3,3-Di(2-thienyl)-1-propanamine derivatives maintain balanced SERT/NET inhibition [16]. This selectivity difference arises from the distinct electronic properties of thiophene versus piperidine systems, with thiophene rings providing more favorable interactions with both serotonin and norepinephrine transporters.
The tropane-based intermediate compounds, exemplified by compounds with biaryl and thiophene substituents, demonstrate varying degrees of NET selectivity. Compound 30 (ligand with dual NET/SERT inhibition) exhibits a selectivity profile similar to duloxetine, while compounds 24-29 show marked NET selectivity [16]. The structural comparison indicates that the specific positioning of thiophene rings in 3,3-Di(2-thienyl)-1-propanamine provides optimal geometry for balanced transporter inhibition, distinguishing it from tropane analogues with different substitution patterns.
The pharmacokinetic properties of intermediates derived from 3,3-Di(2-thienyl)-1-propanamine demonstrate advantages over alternative structural classes. The thiophene-naphthalene combination in duloxetine provides favorable absorption, distribution, metabolism, and excretion characteristics compared to cycloalkanol-based systems found in venlafaxine analogues [12]. The bioavailability of duloxetine (80%) exceeds that of venlafaxine (45%), indicating superior pharmaceutical properties of the thiophene-containing intermediate system.
Metabolic stability analysis reveals that 3,3-Di(2-thienyl)-1-propanamine derivatives undergo preferential metabolism at the naphthalene ring rather than the thiophene moiety, preserving the pharmacologically active thiophene system [14]. This metabolic profile contrasts with alternative intermediates containing more labile functional groups, which may undergo rapid degradation and reduced therapeutic efficacy. The metabolic stability of the thiophene system contributes to the sustained pharmacological activity observed with duloxetine compared to shorter-acting alternatives.